molecular formula C12H12ClNO2 B2899422 5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid CAS No. 1784796-04-8

5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B2899422
CAS No.: 1784796-04-8
M. Wt: 237.68
InChI Key: ZIWZLADAQJUDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid is a synthetic indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a chloro group at the 5th position, an ethyl group at the 2nd position, and a methyl group at the 1st position of the indole ring, along with a carboxylic acid group at the 3rd position.

Safety and Hazards

When handling 5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid, it is recommended to wear protective gloves and eyewear. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution . It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst . Another method is the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-ethyl-1H-indole-3-carboxylic acid: Lacks the methyl group at the 1st position.

    2-Ethyl-1-methyl-1H-indole-3-carboxylic acid: Lacks the chloro group at the 5th position.

    5-Chloro-1-methyl-1H-indole-3-carboxylic acid: Lacks the ethyl group at the 2nd position.

Uniqueness

5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid is unique due to the specific combination of substituents on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the chloro, ethyl, and methyl groups provides distinct properties that can be leveraged in various applications .

Properties

IUPAC Name

5-chloro-2-ethyl-1-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-3-9-11(12(15)16)8-6-7(13)4-5-10(8)14(9)2/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWZLADAQJUDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1C)C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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